molecular formula C6H5FN2O2 B182485 4-Fluoro-3-nitroaniline CAS No. 364-76-1

4-Fluoro-3-nitroaniline

Cat. No.: B182485
CAS No.: 364-76-1
M. Wt: 156.11 g/mol
InChI Key: LLIOADBCFIXIEU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Fluoro-3-nitroaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. For instance, this compound can interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways . This compound can also affect the expression of genes involved in detoxification processes, thereby modulating the cellular response to toxic insults.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can cause changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions ultimately result in alterations in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found that the stability and degradation of this compound can significantly influence its long-term effects on cellular function . For instance, prolonged exposure to this compound can lead to cumulative toxic effects, such as oxidative damage and disruption of cellular homeostasis. These temporal effects are crucial for understanding the potential risks associated with the use of this compound in various applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound may have minimal toxic effects, while higher doses can lead to significant adverse effects . For example, high doses of this compound have been associated with hematopoietic system alterations, such as hemolytic anemia, in animal models . These dose-dependent effects highlight the importance of careful dosage regulation when using this compound in experimental and therapeutic settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its conversion into various metabolites . These metabolic pathways are essential for the elimination of this compound from the body and for mitigating its potential toxic effects. Additionally, the interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound within the body can affect its overall bioavailability and toxicity. Understanding the transport mechanisms of this compound is crucial for predicting its pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is a key determinant of its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-3-nitroaniline can be synthesized by nitrating p-fluoroaniline under anhydrous conditions . The nitration process involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective formation of this compound . After the reaction, the product is separated from the reaction mixture using diluted hydrochloric acid .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of anhydrous conditions and efficient separation techniques ensures the production of high-quality this compound suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methoxybenzaldehyde
  • 4-Chloro-2-fluoro-1-nitrobenzene
  • 2,4-Difluoronitrobenzene
  • 1-Fluoro-4-nitrobenzene
  • 1-Fluoro-2-nitrobenzene

Uniqueness

4-Fluoro-3-nitroaniline is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, which imparts distinct chemical properties. The combination of these functional groups allows for specific reactivity patterns, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-fluoro-3-nitroaniline
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InChI

InChI=1S/C6H5FN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2
Source PubChem
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InChI Key

LLIOADBCFIXIEU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])F
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
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DSSTOX Substance ID

DTXSID5052042
Record name 4-Fluoro-3-nitroaniline
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Molecular Weight

156.11 g/mol
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Physical Description

Yellow or gold powder; [Alfa Aesar MSDS]
Record name 4-Fluoro-3-nitroaniline
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CAS No.

364-76-1
Record name 4-Fluoro-3-nitroaniline
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Record name Benzenamine, 4-fluoro-3-nitro-
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Record name 4-FLUORO-3-NITROANILINE
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Synthesis routes and methods

Procedure details

To a solution of 139 g. of p-fluoroaniline in 834 g. of H2SO4, 100%, a mixture of 81.3 g. of HNO3, 100% in 489 g. H2SO4, 100%, is slowly added at 8°-10°C. One hour after this addition, the mixture is poured on 800 g. of ice and the resulting solution made alkaline with 2300 ml. of conc. aqua ammonia. On cooling to approxiamtely 5°C., the orange crude product is filtered off, sharply sucked off, and stirred with 600 ml. of water and 120 ml. of conc. HCl at room temperature. The insoluble, dark-brown solid is filtered off, the filtrate made alkaline with 82 g. of solid sodium carbonate, and the solid filtered off and dried in vacuo at 60°-70°C or in the air.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 4-Fluoro-3-nitroaniline?

A: this compound has the molecular formula C6H5FN2O2 and a molecular weight of 156.11 g/mol. Spectroscopic data, including IR, MS, and 1H NMR, have been used to confirm its structure [, ].

Q2: How does the structure of this compound relate to its activity as an Acetohydroxyacid Synthase (AHAS) inhibitor?

A: While the provided research doesn't directly focus on this compound's activity as an AHAS inhibitor, it does explore its use as a building block for synthesizing novel AHAS inhibitors. Researchers designed and synthesized a series of N-(phenylsulfonamidophenyl)benzamide and N-{[N-(phenylsulfonyl)phenylsulfonamido] phenyl}benzamide derivatives starting from this compound and 2-amino-5-nitrobenzonitrile []. These derivatives demonstrated varying degrees of AHAS inhibition in vitro and in vivo, highlighting the potential of modifying this compound's structure to achieve desired biological activity.

Q3: Can this compound be used to functionalize materials?

A: Yes, this compound can be used to functionalize silica particles with both amino and chromophore groups through nucleophilic aromatic substitution reactions with poly(vinylamine) (PVAm) adsorbed onto the silica surface []. This method allows for the facile introduction of various chromophoric functionalities onto silica particles.

Q4: Has this compound been investigated for its potential to form co-crystals?

A: Yes, this compound has been successfully co-crystallized with caffeine []. The resulting co-crystal structure, along with others involving caffeine and various halogenated nitroanilines and nitrobenzoic acids, has been studied to establish structure-mechanical property relationships []. This work highlights the potential for utilizing this compound in crystal engineering endeavors.

Q5: Are there any studies on the toxicological profile of this compound?

A: While the provided abstracts don't provide detailed toxicological data, one study mentions a subchronic oral toxicology assessment of this compound in rats []. Further research is necessary to fully understand the compound's safety profile.

Q6: Can this compound be used as a probe in enzyme studies?

A: Yes, a derivative of this compound, 4-fluoro-3-nitrophenylazide (FNPA), has been used as a light-sensitive probe to study enzyme activity []. This demonstrates the potential of utilizing this compound-based compounds as tools for biochemical research.

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